Product packaging for 3-(Trimethylsilyl)aniline(Cat. No.:CAS No. 15290-25-2)

3-(Trimethylsilyl)aniline

Cat. No.: B099340
CAS No.: 15290-25-2
M. Wt: 165.31 g/mol
InChI Key: HLMBXIDFRINSJY-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)aniline (CAS 15290-25-2) is a specialty aniline derivative where a trimethylsilyl group is attached to the meta position of the aniline ring. This compound serves as a versatile synthetic intermediate and protective group strategy in advanced organic synthesis, particularly in the development of pharmaceuticals and functional materials. The trimethylsilyl group can modulate the electronic properties and steric bulk of the aniline, influencing its reactivity in subsequent chemical transformations. It can also be utilized as a protecting group for the aromatic amine; the silyl group can be selectively removed under specific conditions to reveal the parent aniline functionality without affecting other sensitive parts of a complex molecule . This makes it a valuable reagent for multi-step synthesis where selective deprotection is required. The compound is offered with high purity and is intended for research applications as a key building block. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NSi B099340 3-(Trimethylsilyl)aniline CAS No. 15290-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15290-25-2

Molecular Formula

C9H15NSi

Molecular Weight

165.31 g/mol

IUPAC Name

3-trimethylsilylaniline

InChI

InChI=1S/C9H15NSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3

InChI Key

HLMBXIDFRINSJY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=CC(=C1)N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)N

Synonyms

3-Trimethylsilanylaniline

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Trimethylsilyl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and in 3-(trimethylsilyl)aniline, the regiochemical outcome of such reactions is a subject of considerable interest due to the presence of two directing groups.

The amino group is a powerful activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the benzene (B151609) ring, thereby stabilizing the arenium ion intermediates formed during electrophilic attack at these positions. Conversely, the trimethylsilyl (B98337) group is known to be a weak activator and can direct incoming electrophiles to the ipso-position (the carbon atom to which the silyl (B83357) group is attached) or act as a bulky group influencing steric hindrance.

In this compound, the strong activating and directing effect of the amino group is expected to dominate. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the amino group. The possible products of a generic electrophilic substitution reaction (E⁺) are 2-E-3-(trimethylsilyl)aniline, 4-E-3-(trimethylsilyl)aniline, and 6-E-3-(trimethylsilyl)aniline.

The trimethylsilyl group, being at the meta-position relative to the amino group, exerts a lesser electronic influence on the positions activated by the amino group. However, its steric bulk may hinder attack at the 2-position to some extent, potentially favoring substitution at the 4- and 6-positions. Furthermore, under certain conditions, ipso-substitution at the 3-position, leading to the displacement of the trimethylsilyl group, can be a competing pathway, especially with strong electrophiles. d-nb.info

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophile (E⁺)Predicted Major Product(s)Predicted Minor Product(s)Rationale
Br₂/FeBr₃4-Bromo-3-(trimethylsilyl)aniline, 6-Bromo-3-(trimethylsilyl)aniline2-Bromo-3-(trimethylsilyl)anilineThe amino group strongly directs ortho and para. Steric hindrance from the TMS group may slightly disfavor the 2-position.
HNO₃/H₂SO₄4-Nitro-3-(trimethylsilyl)aniline, 6-Nitro-3-(trimethylsilyl)aniline2-Nitro-3-(trimethylsilyl)anilineSimilar to halogenation, the amino group's directing effect is dominant. In strongly acidic media, protonation of the aniline can lead to the formation of the anilinium ion, which is a meta-director, potentially leading to some 5-nitro-3-(trimethylsilyl)aniline. nih.govstackexchange.com
R-Cl/AlCl₃4-Alkyl-3-(trimethylsilyl)aniline, 6-Alkyl-3-(trimethylsilyl)aniline2-Alkyl-3-(trimethylsilyl)anilineFriedel-Crafts alkylation is directed by the amino group. However, Friedel-Crafts reactions are often not successful with anilines due to the amino group complexing with the Lewis acid catalyst. libretexts.org
RCO-Cl/AlCl₃4-Acyl-3-(trimethylsilyl)aniline, 6-Acyl-3-(trimethylsilyl)aniline2-Acyl-3-(trimethylsilyl)anilineSimilar to alkylation, Friedel-Crafts acylation is generally incompatible with unprotected anilines. masterorganicchemistry.com

The reactivity of this compound towards different electrophiles is expected to be high due to the activating nature of the amino group.

Halogenation: Bromination and chlorination are expected to proceed readily, likely without the need for a Lewis acid catalyst, to yield a mixture of mono- and poly-halogenated products. beilstein-journals.org The primary substitution products would be at the positions activated by the amino group.

Nitration: Direct nitration with a mixture of nitric and sulfuric acids is expected to be vigorous. researchgate.net Besides the formation of nitro derivatives, oxidation of the aniline ring is a possible side reaction. Protection of the amino group, for instance by acetylation, can be employed to control the reaction and improve the yield of the desired nitro-substituted product. beilstein-journals.org

Sulfonation: Sulfonation with fuming sulfuric acid would likely lead to the formation of aminobenzenesulfonic acids. The reaction is reversible and can be influenced by temperature.

Friedel-Crafts Reactions: As mentioned, direct Friedel-Crafts alkylation and acylation are generally not feasible with anilines due to the deactivating effect of the amino group's complexation with the Lewis acid catalyst. nih.govlibretexts.org

Nucleophilic Transformations Involving the Amino Functionality

The amino group in this compound is a nucleophilic center and can undergo a variety of transformations.

Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Alkylation: The amino group can be alkylated with alkyl halides. However, polyalkylation is a common issue, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled method for mono-alkylation. researchgate.net

Typical Nucleophilic Reactions of the Amino Group

ReactionReagentProduct Type
AcylationAcetyl chlorideN-(3-(trimethylsilyl)phenyl)acetamide
SulfonylationBenzenesulfonyl chlorideN-(3-(trimethylsilyl)phenyl)benzenesulfonamide
AlkylationMethyl iodideMixture of N-methyl, N,N-dimethyl, and quaternary ammonium salts

The primary aromatic amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). scispace.comacs.org The resulting 3-(trimethylsilyl)benzenediazonium salt is a versatile intermediate that can undergo a range of transformations.

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, such as -Cl, -Br, and -CN, in the presence of a copper(I) salt catalyst. organic-chemistry.orgwikipedia.orgnih.gov

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Azo Coupling: The diazonium salt can act as an electrophile and react with activated aromatic compounds, such as phenols and anilines, to form azo compounds, which are often colored dyes. wikipedia.orgscirp.org

Deamination: The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid.

Chemical Reactivity of the Trimethylsilyl Group

The trimethylsilyl group in this compound can also participate in specific reactions, most notably cleavage of the carbon-silicon bond.

Protodesilylation: The C-Si bond can be cleaved by treatment with acid, a process known as protodesilylation, to replace the trimethylsilyl group with a hydrogen atom. researchgate.netacs.org The ease of this reaction is influenced by the electronic nature of the other substituents on the aromatic ring. The presence of the electron-donating amino group in the meta position is expected to facilitate this reaction compared to unsubstituted phenyltrimethylsilane.

Ipso-Substitution: As mentioned in the context of electrophilic aromatic substitution, strong electrophiles can attack the carbon atom bearing the trimethylsilyl group, leading to the displacement of the -Si(CH₃)₃ group. d-nb.info This provides an alternative route to introduce substituents at the 3-position of the aniline ring. For example, reaction with xenon difluoride can lead to ipso-fluorination. researchgate.net

Cross-Coupling Reactions: The C-Si bond can participate in certain transition-metal-catalyzed cross-coupling reactions, although this is less common for trimethylsilyl groups compared to other silyl derivatives. nih.gov

Protodesilylation and Halodesilylation Reactions

Protodesilylation, the cleavage of a carbon-silicon bond by a proton source, is a characteristic reaction of arylsilanes. In the case of this compound, this reaction typically proceeds under acidic or basic conditions. The mechanism often involves the formation of a pentacoordinate silicon intermediate, which facilitates the cleavage of the C-Si bond. researchgate.netrsc.org The rate of protodesilylation can be influenced by the nature of the substituents on the aromatic ring; however, specific kinetic data for the 3-amino-substituted system is not extensively documented. It is established that silylated phospholes can be transformed into their hydrogen-substituted analogs via desilylation using potassium trimethylsilanolate (KOTMS) in DMSO. researchgate.net

Halodesilylation is another important transformation, where the trimethylsilyl group is replaced by a halogen atom. This reaction provides a route to halogenated anilines that might be difficult to access through direct electrophilic aromatic substitution due to the directing effects of the amino group. The reaction with iodine monochloride (ICl) or bromine is a common method for achieving iododesilylation or bromodesilylation, respectively. For instance, the iododesilylation of anthranilamide-masked o-iodoarylboronic acids is readily achieved using ICl. researchgate.net This suggests that this compound would similarly react to yield 3-iodoaniline.

Table 1: General Conditions for Protodesilylation and Halodesilylation

Reaction TypeReagentsSolventGeneral ConditionsProduct
ProtodesilylationH⁺ (e.g., HCl, H₂SO₄) or F⁻ (e.g., TBAF)Protic or Aprotic SolventsRoom temperature to elevated temperaturesAniline
IododesilylationICl, I₂/Ag⁺Chlorinated SolventsRoom temperature3-Iodoaniline
BromodesilylationBr₂, NBSChlorinated SolventsRoom temperature3-Bromoaniline

Transmetallation and Related Silicon-Based Reactions

Transmetallation involves the transfer of an organic group from one metal (or metalloid, in this case, silicon) to another. wikipedia.org For this compound, the trimethylsilyl group can be exchanged with a more electropositive metal, typically in the context of a catalytic cycle for cross-coupling reactions. This process is fundamental to reactions like the Suzuki, Stille, and Hiyama couplings. While direct transmetallation of this compound itself is not extensively reported, the principles are well-established for arylsilanes. researchgate.net The reaction is often facilitated by an activating agent, such as a fluoride (B91410) source (e.g., TBAF), which forms a hypervalent silicate (B1173343) intermediate, making the aryl group more nucleophilic and prone to transfer to a transition metal center (e.g., palladium).

Related silicon-based reactions can also occur. For example, under certain conditions, intramolecular migration of the silyl group or its participation in cyclization reactions can be observed, although such reactivity is highly dependent on the specific reaction conditions and the presence of other functional groups.

Metal-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate or Coupling Partner

The presence of the trimethylsilyl group on the aromatic ring of this compound allows it to participate in various metal-catalyzed cross-coupling reactions, serving as a stable and versatile coupling partner.

Palladium-Catalyzed C-C, C-N, and C-S Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. In these reactions, this compound can act as the organometallic nucleophile precursor.

For C-C bond formation , such as in Hiyama or Suzuki-Miyaura-type couplings, the trimethylsilyl group can be activated, typically with a fluoride source, to generate a reactive organopalladium intermediate that then couples with an aryl or vinyl halide/triflate. nih.gov This provides a pathway to biaryl compounds and other complex aromatic structures. The palladium-catalyzed direct cross-coupling of (trimethylsilyl)methyllithium (B167594) with aryl halides demonstrates the utility of silyl-functionalized reagents in C-C bond formation. rug.nl

C-N bond formation can also be achieved. While the Buchwald-Hartwig amination is the more common method for this transformation (see section 3.4.2), alternative palladium-catalyzed methods can utilize silylated anilines. acs.org

For C-S bond formation , the transmetallation of a silyl group to a palladium center, followed by reductive elimination with a thiol or its derivative, can lead to the formation of aryl sulfides. thieme-connect.de

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

Coupling TypeCoupling PartnerCatalyst SystemActivator/BaseTypical Product
C-C (Hiyama)Aryl/Vinyl HalidePd(OAc)₂, PPh₃TBAF3-Aryl-aniline
C-NAminePd(dba)₂, LigandBase (e.g., NaOtBu)Di- or Tri-arylamine
C-SThiolPd(dba)₂, LigandBase3-(Arylthio)aniline

Buchwald-Hartwig Amination and Related Processes

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgfishersci.it In the context of this compound, this reaction can be viewed from two perspectives. Firstly, this compound itself can act as the amine coupling partner with an aryl halide. In this case, the reaction would yield a silylated diarylamine. More significantly, silylamides, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), are widely used as ammonia (B1221849) equivalents in Buchwald-Hartwig reactions. rsc.orgresearchgate.netorganic-chemistry.org This involves the coupling of the silylamide with an aryl halide, followed by hydrolysis of the resulting silylated aniline to afford the primary aniline. This two-step process allows for the synthesis of primary anilines from aryl halides under relatively mild conditions. The use of specialized ligands, such as those from the Buchwald or Hartwig groups, is often crucial for achieving high yields and broad substrate scope. acs.orgrsc.orgorganic-chemistry.orgcore.ac.uk

Radical Reactions and Mechanistic Pathways

The carbon-silicon bond in this compound can also participate in radical reactions. The tris(trimethylsilyl)silyl radical, generated from tris(trimethylsilyl)silane, is a well-known radical mediator. nih.govacs.org While not directly involving this compound as a substrate, this highlights the general reactivity of organosilanes in radical processes.

More relevant are reactions where a radical is generated on the aniline moiety or at the benzylic position of a related compound. For instance, visible-light photoredox catalysis can be used to generate α-aminoalkyl radicals from α-silyl secondary amines, which can then undergo addition to α,β-unsaturated carbonyl compounds. rsc.orgmdpi.comresearchgate.net While this specific example involves an N-(trimethylsilylmethyl)aniline, it illustrates a potential pathway for radical generation involving a C-Si bond cleavage. It is plausible that under appropriate radical-generating conditions, the C-Si bond in this compound could undergo homolytic cleavage, or the aniline ring could be involved in radical addition or substitution reactions, with the silyl group influencing the regioselectivity and stability of the radical intermediates.

Applications of 3 Trimethylsilyl Aniline in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecule Synthesis

3-(Trimethylsilyl)aniline serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring both a reactive aniline (B41778) moiety and a versatile trimethylsilyl (B98337) group, allows for a diverse range of chemical transformations.

Construction of Substituted Aromatic and Heteroaromatic Systems

The presence of the trimethylsilyl group on the aniline ring provides a powerful tool for chemists to construct substituted aromatic and heteroaromatic systems with high precision. The trimethylsilyl group can act as a removable placeholder or a directing group, enabling selective functionalization of the aromatic ring that would be challenging to achieve with unsubstituted aniline. For instance, the silyl (B83357) group can be replaced with various electrophiles, leading to the formation of specifically substituted anilines. These anilines are valuable precursors for more complex aromatic structures found in pharmaceuticals and materials science.

Furthermore, this compound derivatives are instrumental in synthesizing heteroaromatic compounds. For example, 2-(2-(trimethylsilyl)ethynyl)anilines, derived from silylated anilines, can undergo condensation cyclization with arylaldehydes in the presence of an acid catalyst to yield 4-alkoxy-2-arylquinolines. mdpi.com This method provides an efficient one-pot synthesis for this important class of heterocyclic compounds. mdpi.com

Precursor for Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in biologically active molecules and pharmaceuticals. nih.govgoogle.comgoogle.com this compound and its derivatives are key precursors in the synthesis of a variety of these important scaffolds. chim.itscholaris.ca The amino group of the aniline can participate in cyclization reactions to form nitrogen-containing rings, while the trimethylsilyl group can be strategically employed to control the regioselectivity of these reactions or to be removed in a later step.

One notable application is in the synthesis of indoloquinoline alkaloids, such as cryptolepine. The introduction of a trimethylsilyl group at the acetylenic terminus of a precursor derived from a silylated aniline directs the reaction towards the desired indoloquinoline scaffold, suppressing the formation of unwanted side products. researchgate.net Subsequent removal of the silyl group affords the natural product in good yield. researchgate.net This strategy highlights the utility of the trimethylsilyl group as a surrogate for a hydrogen atom to control reaction pathways. researchgate.net

Below is a table summarizing the application of silylated anilines in the synthesis of various heterocyclic systems:

Starting MaterialReagentsProductReference
2-(2-(trimethylsilyl)ethynyl)anilinesArylaldehydes, Sulfuric acid4-Alkoxy-2-arylquinolines mdpi.com
6-Amino-5-[(trimethylsilyl)ethynyl]-2H-chromen-2-oneAromatic aldehydes8-Aryl-8,9-dihydro-3H-pyrano[3,2-f]quinoline-3,10(7H)-dione derivatives mdpi.com
Acetylenic precursor with a trimethylsilyl group-Indoloquinoline alkaloids (e.g., Cryptolepine) researchgate.net

Utility in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, are highly valued for their efficiency and atom economy. rsc.orgdovepress.comuminho.ptresearchgate.net Similarly, cascade reactions, involving two or more sequential transformations in a one-pot setting, offer a powerful approach to rapidly build molecular complexity. acs.orgresearchgate.netrsc.orgmdpi.com this compound and its derivatives have proven to be valuable components in both MCRs and cascade processes.

The presence of both a nucleophilic amino group and a modifiable silyl group allows for the design of elegant reaction sequences. For example, the aniline moiety can participate in an initial coupling reaction, followed by a silyl-group-mediated or -directed cyclization, all in a single pot. These processes are particularly useful for generating libraries of complex molecules for drug discovery and materials science. dovepress.com

A visible-light-induced cascade arylazidation of activated alkenes with trimethylsilyl azide (B81097) has been developed, which proceeds via a radical addition/aryl migration/desulfonylation sequence to afford α-aryl-β-azido amides. acs.org These products are versatile building blocks for further transformations. acs.org

Development of New Synthetic Methodologies Leveraging Silicon-Aniline Interactions

The interplay between the silicon atom and the aniline nitrogen atom in this compound has spurred the development of novel synthetic methodologies. acs.org The electron-donating nature of the aniline can influence the reactivity of the silyl group, and conversely, the silyl group can modulate the nucleophilicity and reactivity of the aniline.

Researchers have exploited these interactions to achieve transformations that are not possible with either functional group in isolation. For instance, the reaction of aryllithium compounds with trimethylsilyl azide can lead to the formation of aniline derivatives through silyltriazene intermediates. mdpi.com The steric and electronic properties of the substituents on the aryl ring, including the trimethylsilyl group, can influence the reaction pathway and the stability of the intermediates. mdpi.com

Introduction of Trimethylsilyl Groups into Biologically Relevant Scaffolds

The introduction of trimethylsilyl groups into biologically relevant molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability. While this compound is not directly used as a drug, it serves as a reagent to introduce the trimethylsilylphenyl group into larger, more complex molecules with potential biological activity. researchgate.net

For example, in the synthesis of analogs of the antibiotic solithromycin, arylacetylenes containing a trimethylsilyl group can be coupled with a macrolide azide precursor via "click chemistry" to generate a library of compounds with modified biaryl side-chains. nih.gov This approach allows for the systematic exploration of structure-activity relationships by modifying the aniline moiety. nih.gov The trimethylsilyl group can be introduced to fine-tune the electronic and steric properties of the resulting molecule, potentially leading to improved biological activity or pharmacokinetic profiles.

Computational Chemistry and Theoretical Studies on 3 Trimethylsilyl Aniline

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can predict a wide range of electronic and energetic characteristics.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edulibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netanalis.com.my

Computational studies on related silyl-capped aromatic compounds, such as 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (B597097) (TEPEA), provide a model for understanding the electronic properties of 3-(trimethylsilyl)aniline. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311+G(d,p) basis set, have been employed to determine these orbital energies. researchgate.netanalis.com.my For TEPEA, the calculated HOMO-LUMO gap is narrow, suggesting high sensitivity to electronic alterations and significant potential for interactions with other molecules. researchgate.netanalis.com.my The presence of ammonia (B1221849) was found to reduce the HOMO-LUMO gap of TEPEA, indicating a strong interaction. researchgate.netanalis.com.my

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Silyl-Aniline Compound (TEPEA)
ParameterEnergy (eV)
EHOMO-5.4655
ELUMO-1.7568
HOMO-LUMO Gap (ΔE)3.7087

Data sourced from computational studies on 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA). researchgate.netanalis.com.my

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and sites of reactivity. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. libretexts.orgresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Hardness (η): Represents the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

For the model compound TEPEA, these descriptors have been calculated and indicate a stable molecular structure. researchgate.netanalis.com.my The significant dipole moment and hyperpolarizability values also point towards potential applications in non-linear optics. researchgate.net

Table 2: Global Reactivity Descriptors for a Related Silyl-Aniline Compound (TEPEA)
DescriptorValueUnit
Chemical Potential (μ)-3.6111eV
Hardness (η)1.8544eV
Softness (S)0.2696eV-1
Dipole Moment3.3920Debye

Data sourced from computational studies on 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA). researchgate.netanalis.com.my

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions, providing details that are often inaccessible through experimental methods alone.

By calculating the potential energy surface of a reaction, computational chemistry can identify the structures of reactants, products, intermediates, and, most importantly, transition states. ufl.edu Characterizing the transition state—the highest energy point along the reaction coordinate—is crucial for understanding the reaction's feasibility and mechanism. ufl.edursc.org

For instance, computational studies on the synthesis of sterically demanding anilines from aryllithium species and trimethylsilyl (B98337) azide (B81097) have detailed the reaction pathways and intermediates. mdpi.com These studies show that an aryllithium can react with trimethylsilyl azide to form a silyl(aryl)triazenide lithium intermediate, which then proceeds to form the aniline (B41778) derivative. mdpi.com Similarly, the reaction of tris(trimethylsilyl)aluminum with aniline has been computationally modeled, revealing the formation of intermediate adducts and dimeric aminoalanes, depending on the reaction conditions. researchgate.net These examples highlight how computational modeling clarifies complex reaction mechanisms involving silyl (B83357) and aniline moieties.

Computational methods can predict key kinetic and thermodynamic parameters that govern a reaction's rate and equilibrium. conicet.gov.arscirp.org Parameters such as activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) can be calculated to assess the spontaneity and energy profile of a reaction. orientjchem.orgresearchgate.net

In the context of aniline derivatives, computational studies on diphosphinoamine (PNP) ligands, which are based on an aniline core, have been used to calculate the thermodynamic stability (ΔG) against isomerization. nih.gov These calculations established a strong correlation between the calculated ΔG and the experimentally observed catalyst performance, demonstrating the predictive power of such theoretical models. nih.gov For example, the calculated ΔG for the isomerization of certain aniline-based PNP ligands agreed well with the experimentally observed product distributions. nih.gov

Table 3: Examples of Calculated Thermodynamic Parameters for Reactions Involving Aniline Derivatives
Reaction/SystemParameterCalculated ValueSignificance
Isomerization of PNP Ligand 9ΔGPPN3.5 kcal/molFavors the desired PNP isomer. nih.gov
Isomerization of PNP Ligand 33ΔGPPN6.1 kcal/molStrongly disfavors the undesired PPN isomer. nih.gov
Aniline PolymerizationΔH-152.4 kJ/molHighly exothermic reaction. conicet.gov.ar

Theoretical Studies on Non-Covalent Interactions and Conformational Analysis

The three-dimensional structure and intermolecular interactions of a molecule are critical to its function. Theoretical studies can explore the conformational landscape and the nature of non-covalent interactions that dictate molecular assembly and recognition. nih.govresearchgate.net

For N-(silylmethyl)anilines, which are structurally related to this compound, quantum-chemical calculations combined with IR spectroscopy have shown that these molecules can exist as a mixture of different conformers in inert solvents. researchgate.net These studies, often employing methods like B3LYP/6-311+G**, can identify the most stable conformations and the energy barriers between them. researchgate.net In some cases, intramolecular hydrogen bonds, such as between the N-H group and an oxygen atom on the silyl substituent, were identified as key stabilizing interactions. researchgate.net Conformational analyses of similar molecules like 3-(trimethylsilyl)propionic acid have also been performed using a combination of NMR spectroscopy and theoretical calculations to determine the equilibrium percentages of anti and gauche rotamers in various solvents. caltech.edunih.gov Such studies are vital for understanding how the silyl group influences the molecule's shape and its interactions with its environment.

In Silico Assessment of Molecular Interactions and Ligand Binding (e.g., molecular docking with theoretical targets)

In silico methodologies, particularly molecular docking, are powerful tools for investigating the potential interactions between small molecules and biological macromolecules. These computational techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the feasibility of a molecule as a potential drug candidate. In the context of silylated compounds, studies have explored their interactions with various biological targets.

One such investigation involved the in silico analysis of N,N-dimethyl-4-nitroso-3-(trimethylsilyl)aniline, a derivative of this compound. tandfonline.comjbcpm.com This compound was identified as a phytoconstituent in Mitracapus hirtus and was subsequently evaluated for its potential as an anticancer agent through molecular docking simulations. tandfonline.comjbcpm.com Molecular docking studies are crucial in the early phases of drug development for screening large libraries of compounds and prioritizing those with a higher likelihood of biological activity. gardp.orgbiorxiv.org The process involves generating various conformations of the ligand and fitting them into the active site of a target protein, followed by scoring the interactions to estimate the binding strength. acs.orgresearchgate.net

Such computational approaches allow for the rapid assessment of a compound's potential before undertaking more resource-intensive experimental studies. The stability and dynamics of the predicted protein-ligand complexes can be further evaluated using molecular dynamics (MD) simulations, which provide a more detailed view of the interaction over time. researchgate.netnih.govchemicalpapers.com

Theoretical Prediction of Binding Affinities and Modes

The theoretical prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a key outcome of molecular docking studies. jbcpm.comchemicalpapers.com A lower, more negative binding energy generally indicates a more stable and favorable protein-ligand interaction. jbcpm.com These predictions are invaluable for ranking potential inhibitors and understanding the driving forces behind the binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

In a study evaluating potential anticancer compounds, N,N-dimethyl-4-nitroso-3-(trimethylsilyl)aniline was docked against theoretical targets to predict its binding efficacy. tandfonline.com This compound was one of several bioactive molecules analyzed for its potential to be developed as a drug molecule, with its molecular properties aligning with desirable characteristics for drug candidates. tandfonline.com The study identified N,N-dimethyl-4-nitroso-3-(trimethylsilyl)aniline as having significant pharmacological potential based on its predicted activity spectra, which included antineoplastic and apoptosis-agonist properties. tandfonline.com

The binding affinity of a ligand is a critical metric in drug design, influencing its potency and efficacy. nih.govmdpi.com Computational models predict this affinity by calculating the free energy change upon ligand binding. nih.gov The accuracy of these predictions is fundamental for guiding the lead optimization process. nih.gov

Table 1: Predicted In Silico Activity for N,N-dimethyl-4-nitroso-3-(trimethylsilyl)aniline

Predicted Activity Probability to be Active (Pa)
Antineoplastic 0.617 - 0.963*
Apoptosis Agonist 0.681 - 0.963*
Antimetastatic 0.638*
Anticarcinogenic 0.557*

Note: The source provides a range for a group of six compounds, including N,N-dimethyl-4-nitroso-3-(trimethylsilyl)aniline. tandfonline.com

Computational Structure-Activity Relationship (SAR) Generation

Computational Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a series of compounds with their biological activity. gardp.org By systematically modifying a lead compound's structure and evaluating the effect of these changes on its activity, researchers can build a predictive model. gardp.orgmdpi.com These models help medicinal chemists understand which structural features are essential for the desired biological effect and guide the design of new, more potent analogues. gardp.orgnih.gov

QSAR (Quantitative Structure-Activity Relationship) is a mathematical extension of SAR, creating models that relate a quantitative measure of chemical structure to a biological activity. srmist.edu.intoxicology.org These models take the general form: Biological Activity = f(physicochemical parameters) srmist.edu.in

For this compound, a computational SAR study would involve creating a library of virtual derivatives. This could include modifications at various positions, such as:

Substitution on the aniline nitrogen (e.g., methylation).

Addition of different functional groups to the aromatic ring.

Alteration of the trimethylsilyl group.

Each virtual derivative would then be docked into the active site of a chosen theoretical target protein. The predicted binding affinities would be correlated with the structural descriptors of the compounds (e.g., lipophilicity, electronic properties, steric parameters) to generate a QSAR model. srmist.edu.in This model could then predict the activity of unsynthesized analogues, saving significant resources in the drug discovery process by prioritizing the synthesis of only the most promising candidates. nih.gov The insights from contour maps generated by methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can further guide the design of novel compounds with improved activity. nih.gov

Table 2: Key Parameters in Computational SAR/QSAR Studies

Parameter Type Examples Role in Drug Action
Lipophilic Partition Coefficient (log P), π-substituent constant Governs passage through biological membranes. srmist.edu.in
Electronic Hammett Constant (σ), Dipole Moment Influences drug-receptor electronic interactions. srmist.edu.in
Steric Taft's Constant (Es), Molar Refractivity Determines the fit of the drug into the receptor site. srmist.edu.in

| Topological | Molecular Connectivity Indices, Shape Indices | Describes the size, shape, and branching of the molecule. |

By applying these computational techniques, the therapeutic potential of this compound and its derivatives can be systematically explored, guiding future research and development efforts.

Potential Role of 3 Trimethylsilyl Aniline in Materials Science

As a Monomer or Precursor for Functional Polymeric Materials

The presence of the amine functionality allows 3-(Trimethylsilyl)aniline to be readily incorporated into polymer backbones through polymerization reactions, while the trimethylsilyl (B98337) group can impart desirable properties such as thermal stability, solubility, and processability to the resulting polymers.

Organosilicon compounds are widely recognized as crucial building blocks for various materials and are extensively used as synthetic intermediates. researchgate.net The trimethylsilyl group in this compound makes it a suitable monomer for the synthesis of organosilicon polymers. The trimethylsilyl group can be used as a protecting group for the aniline (B41778) intermediate during the synthesis of aromatic diamines, which are then used to create organosilicon polymers. acs.org For instance, 4-Bromo-N,N-bis(trimethylsilyl)aniline is employed as a monomer in the synthesis of silicon-containing oligomeric poly(imido-amides) (PIAs). lookchem.com These PIAs exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them suitable for high-performance applications in the aerospace, automotive, and electronics industries. lookchem.com

Furthermore, 3-(trimethylsilyl)ethynylstyrene, a related compound, has been shown to undergo anionic living polymerization to produce polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.net This level of control over the polymerization process is crucial for creating well-defined polymer architectures for advanced applications. researchgate.net The synthesis of silicon-containing homopolymers from various silicon-containing styrenic monomers has also been achieved, highlighting the versatility of these monomers in creating polymers with enhanced properties. sigmaaldrich.com

Table 1: Examples of Organosilicon Polymers from Aniline Derivatives

Polymer Type Monomer/Precursor Key Properties Potential Applications Reference
Poly(imido-amides) (PIAs) 4-Bromo-N,N-bis(trimethylsilyl)aniline High thermal stability, good mechanical properties, chemical resistance Aerospace, automotive, electronics lookchem.com
Polystyrene derivatives 3-(trimethylsilyl)ethynylstyrene Controlled molecular weight, narrow molecular weight distribution Advanced polymer architectures researchgate.net
Aromatic Diamines Trimethylsilyl-protected aniline intermediates Precursors for various organosilicon polymers Diverse polymer synthesis acs.org

Incorporation into Advanced Materials (e.g., polyimides, polyamides)

The incorporation of silicon-containing monomers like this compound into high-performance polymers such as polyimides and polyamides can significantly enhance their properties. Polyimides are known for their exceptional thermal stability, mechanical strength, and electrical insulation properties. researchgate.net However, they can be difficult to process due to their poor solubility. The introduction of bulky, flexible groups like the trimethylsilyl group can disrupt chain packing, leading to improved solubility without compromising thermal stability. researchgate.net

For example, the synthesis of soluble polyimides has been achieved by reacting diamines containing phenyl groups with various tetracarboxylic dianhydrides. researchgate.net Similarly, polyamides, which are known for their toughness and wear resistance, can also benefit from the incorporation of silicon. repositorioinstitucional.mx The synthesis of aromatic polyamides from a diacid monomer containing a dibenzobarrelene pendant group with various aromatic diamines has resulted in polymers with good solubility and excellent thermal stability. repositorioinstitucional.mx The use of silylated aniline derivatives in the synthesis of these advanced materials allows for the creation of polymers with a unique combination of properties, making them suitable for a wide range of demanding applications. lookchem.com

Table 2: Impact of Silicon Incorporation on Polymer Properties

Polymer Type Silicon-Containing Monomer Enhanced Property Benefit Reference
Polyimides Silylated diamines Improved solubility Easier processing, broader applications researchgate.net
Polyamides 4-Bromo-N,N-bis(trimethylsilyl)aniline Increased thermal stability and solubility High-performance applications lookchem.comrepositorioinstitucional.mx
Poly(imido-amides) 4-Bromo-N,N-bis(trimethylsilyl)aniline Enhanced mechanical and chemical resistance Durability in harsh environments lookchem.com

Modification of Surfaces and Interfaces through Silane Chemistry

The trimethylsilyl group of this compound can be readily hydrolyzed to form a reactive silanol (B1196071) group. This silanol group can then condense with hydroxyl groups present on the surfaces of various inorganic substrates, such as silica (B1680970), glass, and metal oxides, to form stable covalent bonds. researchgate.netsigmaaldrich.com This process, known as silanization, allows for the modification of surface properties, such as hydrophobicity, adhesion, and biocompatibility. sigmaaldrich.com

Silane coupling agents are widely used in various industries, including adhesives, paints, and composites, to enhance the adhesion between organic polymers and inorganic fillers or reinforcements. sigmaaldrich.com For instance, N-[3-(trimethoxysilyl)propyl]aniline, a related compound, has been used to surface-modify nanoporous silica materials. google.com This modification was confirmed by the appearance of peaks corresponding to the aromatic C=C bond and the N-H group in the infrared spectrum of the modified material. google.com The successful modification of the surface indicates that the aniline functionality is available for further reactions, allowing for the attachment of other molecules or polymers to the surface. google.com The ability to tailor surface properties at the molecular level is crucial for the development of advanced materials with specific functionalities. researchgate.netnih.gov

Table 3: Applications of Surface Modification using Aniline-Functionalized Silanes

Application Substrate Purpose of Modification Resulting Property Reference
Nanoporous Materials Silica (MCM-41) Introduction of functional groups Tailored surface chemistry for selective adsorption google.com
Adhesion Promotion Fused silica capillaries Anchoring of polymer monoliths Improved stability of chromatographic columns nih.gov
Protective Coatings Inorganic substrates Water repellency and anti-fungal properties Enhanced durability google.com

Contributions to Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. These materials often exhibit synergistic properties that are not found in either of the individual components. This compound is an excellent candidate for the creation of such hybrid materials due to its ability to bridge the organic and inorganic phases.

The aniline part of the molecule can be incorporated into an organic polymer matrix, while the trimethylsilyl group can form a covalent bond with an inorganic network, such as a silica or silsesquioxane framework. google.comgoogle.com For example, organic-inorganic hybrid nanoporous silica materials have been prepared by surface-modifying a nanoporous silica material with N-[3-(trimethoxysilyl)propyl]aniline. google.com This creates a material where an organic functionality is covalently attached to the inorganic silica framework. google.com

Another class of hybrid materials is Polyhedral Oligomeric Silsesquioxanes (POSS), which are cage-like molecules with an inorganic silica core and an organic periphery. google.com The synthesis of POSS anilines, which feature silsesquioxane cages surrounded by phenyl and aniline moieties, has been reported. google.com These POSS anilines can be incorporated into high-temperature polymers to enhance their thermal and mechanical properties. google.com The use of (trimethylsilyl)aniline in the synthesis of precursors for these advanced hybrid materials highlights its importance in the development of next-generation materials with tailored properties. google.com

Table 4: Examples of Hybrid Organic-Inorganic Materials Utilizing Aniline-Functionalized Silanes

Hybrid Material Type Organic Component Inorganic Component Key Feature Potential Application Reference
Nanoporous Silica Aniline-functionalized surface Mesoporous silica (MCM-41) Covalent linkage between organic and inorganic phases Selective metal ion adsorption, sensing google.com
Polyhedral Oligomeric Silsesquioxanes (POSS) Aniline moieties Silsesquioxane cage Controlled incorporation into high-temperature polymers High-performance composites google.com
Layered Hybrid Materials Nitroaniline derivatives Layered silicate (B1173343) (magadiite) Covalent bonding of organic pillars between inorganic layers Sensors, nonlinear optics researchgate.net
Hybrid Polyimide Films Polyamic acid precursor Silicon-containing network Combination of polymer flexibility and inorganic stability High-performance films lookchem.com

Future Research Directions and Unexplored Avenues for 3 Trimethylsilyl Aniline

Development of Highly Efficient and Atom-Economical Synthetic Approaches

While methods for synthesizing 3-(trimethylsilyl)aniline exist, a key area for future research lies in the development of more efficient and atom-economical synthetic routes. nih.govacs.org Atom economy is a principle of green chemistry that emphasizes maximizing the incorporation of all materials used in the process into the final product. um-palembang.ac.id Future research should focus on minimizing waste, reducing the number of synthetic steps, and utilizing catalytic methods over stoichiometric reagents. um-palembang.ac.idresearchgate.net This could involve exploring novel catalytic systems, such as those based on earth-abundant metals or even metal-free approaches, to streamline the synthesis. uwa.edu.auresearchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also significantly improve efficiency and reduce the environmental impact. researchgate.net

Exploration of Novel Catalytic Applications and Organocatalysis

The unique electronic and steric properties of this compound make it an intriguing candidate for use in catalysis. The silyl (B83357) group can influence the reactivity of the aniline (B41778) nitrogen, potentially leading to novel catalytic activities. Future research could explore its application as a ligand for transition metal catalysts, where the trimethylsilyl (B98337) group could modulate the catalyst's stability, solubility, and selectivity.

Furthermore, there is significant potential for this compound and its derivatives in the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions. mdpi.comacs.org The development of chiral derivatives of this compound could lead to new asymmetric organocatalysts for the enantioselective synthesis of valuable chiral compounds. This is a rapidly growing area of chemistry with significant implications for the pharmaceutical and fine chemical industries. whiterose.ac.uk

Integration into Advanced Supramolecular Architectures and Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The trimethylsilyl group in this compound can participate in specific interactions, making it a valuable building block for the construction of complex supramolecular architectures. acs.org Future research could focus on designing and synthesizing novel host-guest systems, self-assembling monolayers, and functional materials based on this compound. The ability to control the assembly of molecules on surfaces is crucial for the development of new sensors, electronic devices, and smart materials. nih.gov The interplay of hydrogen bonding from the aniline group and other potential interactions from the silyl moiety could lead to the formation of highly ordered and functional supramolecular structures. researchgate.net

Computational Design and Discovery of Derivatives with Tailored Reactivity and Properties

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and development of new molecules with desired properties. nih.gov In the context of this compound, computational methods can be employed to:

Predict Reactivity: Theoretical calculations can provide insights into the reactivity of different positions on the molecule, guiding the design of new reactions and synthetic strategies.

Design Novel Derivatives: By systematically modifying the structure of this compound in silico, researchers can screen for derivatives with enhanced catalytic activity, specific binding properties, or improved performance in materials applications. acs.orgmdpi.com

Understand Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of reactions involving this compound, providing a deeper understanding that can be used to optimize reaction conditions and improve yields.

This computational-driven approach can significantly reduce the time and resources required for experimental work, enabling a more targeted and efficient exploration of the chemical space around this compound.

Sustainable and Circular Economy Considerations in its Synthesis and Applications

In line with the growing emphasis on sustainability, future research on this compound should incorporate principles of the circular economy. mdpi.comresearchgate.net This involves considering the entire lifecycle of the compound, from its synthesis to its end-of-life. researchgate.net Key areas of focus include:

Renewable Feedstocks: Investigating the use of renewable starting materials for the synthesis of this compound to reduce reliance on fossil fuels. researchgate.net

Recyclability: Designing processes and applications where the compound or its derivatives can be easily recovered and reused, minimizing waste generation. unipd.it

Biodegradability: Exploring the design of derivatives that are biodegradable, reducing their environmental persistence after use. unibs.it

By integrating these sustainable and circular economy principles, the chemical industry can move towards more environmentally responsible practices. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-(Trimethylsilyl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the trimethylsilyl (TMS) group to the aniline core. A common approach is the reaction of 3-nitroaniline with trimethylsilyl chloride (TMSCl) in the presence of a reducing agent (e.g., Pd/C under hydrogen) to simultaneously reduce the nitro group and silylate the aromatic ring. Alternatively, direct silylation via Friedel-Crafts alkylation using AlCl₃ as a Lewis acid may be employed, though steric hindrance from the TMS group requires careful temperature control (80–100°C) and inert atmosphere .
  • Characterization : Confirm structure and purity using ¹H/¹³C NMR (e.g., TMS protons at δ 0.2–0.5 ppm), mass spectrometry (m/z ≈ 193 for [M+H]⁺), and elemental analysis. Monitor reaction progress via TLC with UV visualization .

Q. How does the trimethylsilyl group influence the electronic and steric properties of aniline in electrophilic substitution reactions?

  • Methodological Answer : The TMS group is electron-donating via σ-π hyperconjugation, activating the aromatic ring toward electrophiles. However, steric bulk directs substitution to the para position. For example, nitration with HNO₃/H₂SO₄ at 0°C yields 3-(TMS)-4-nitroaniline. Compare regioselectivity using computational methods (DFT calculations for charge distribution) and experimental validation via HPLC .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during cross-coupling reactions involving this compound?

  • Methodological Answer : The TMS group can impede Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Use bulky ligands (e.g., XPhos) to stabilize palladium intermediates and enhance catalytic turnover. For example, coupling with aryl halides requires elevated temperatures (110–120°C) in toluene and Cs₂CO₃ as a base. Monitor reaction kinetics via in situ IR spectroscopy to optimize ligand-to-metal ratios .

Q. How does this compound behave under acidic or basic conditions, and what are its stability limits?

  • Methodological Answer : The TMS group is hydrolytically labile. In aqueous HCl (pH < 2), desilylation occurs within 24 hours at 25°C, forming anilinium chloride. Stability studies using accelerated degradation testing (40°C, 75% RH) show >90% retention after 7 days in anhydrous THF. Characterize degradation products via LC-MS and compare with synthetic standards .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for aromatic amines:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 2 ppm).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA Code D001).
  • First Aid : For skin contact, wash with 5% acetic acid to neutralize basic residues, followed by soap and water .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported catalytic efficiencies for TMS-aniline in heterocycle synthesis?

  • Methodological Answer : Contradictions in literature (e.g., yield variations in indole syntheses) may arise from trace moisture deactivating catalysts. Conduct parallel reactions under rigorously anhydrous conditions (molecular sieves, Schlenk line) and compare with ambient conditions. Use GC-MS to quantify byproducts (e.g., desilylated intermediates) .

Q. What analytical techniques differentiate this compound from its ortho and para isomers?

  • Methodological Answer : Utilize NOESY NMR to confirm substitution pattern: TMS protons show dipolar coupling with aromatic protons in the meta position. Alternatively, X-ray crystallography provides unambiguous structural assignment. For rapid screening, employ Raman spectroscopy (characteristic Si-C stretch at 620 cm⁻¹) .

Applications in Academic Research

Q. Can this compound serve as a directing group in C–H activation?

  • Methodological Answer : The TMS group acts as a transient directing group in Pd-catalyzed C–H arylation. For example, reaction with aryl iodides in the presence of AgOAc yields biaryl derivatives. Mechanistic studies (e.g., deuterium labeling) confirm reversible coordination to Pd(II) intermediates .

Q. How does the TMS group modulate solubility in hybrid material synthesis?

  • Methodological Answer : The hydrophobic TMS group enhances solubility in nonpolar solvents (e.g., hexane), enabling interfacial polymerization for conductive polymers. Compare solubility parameters (Hansen solubility sphere) with unmodified aniline derivatives. Use AFM to characterize film morphology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.